molecular formula C12H14N2O B15319977 1-Amino-3-(quinolin-2-yl)propan-2-ol

1-Amino-3-(quinolin-2-yl)propan-2-ol

Cat. No.: B15319977
M. Wt: 202.25 g/mol
InChI Key: RJOVHPLUUQCTCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(quinolin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the addition of aqueous ammonia to a quinoline derivative, followed by reduction and subsequent functional group transformations . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(quinolin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Amino-3-(quinolin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the amino alcohol group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(quinolin-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-amino-3-quinolin-2-ylpropan-2-ol

InChI

InChI=1S/C12H14N2O/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10/h1-6,11,15H,7-8,13H2

InChI Key

RJOVHPLUUQCTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(CN)O

Origin of Product

United States

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